molecular formula C12H18N2O3S2 B5597907 1-(PROPANE-1-SULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

1-(PROPANE-1-SULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

Cat. No.: B5597907
M. Wt: 302.4 g/mol
InChI Key: KDXUOMRHQUGGAU-UHFFFAOYSA-N
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Description

1-(PROPANE-1-SULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a propane-1-sulfonyl group and a thiophene-2-carbonyl group. Compounds containing piperazine rings are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PROPANE-1-SULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Propane-1-Sulfonyl Group: This can be achieved by reacting piperazine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene-2-Carbonyl Group: The final step involves the acylation of the piperazine derivative with thiophene-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(PROPANE-1-SULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl and carbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its piperazine core, which is common in many pharmaceuticals.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(PROPANE-1-SULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(PROPANE-1-SULFONYL)-4-(BENZOYL)PIPERAZINE: Similar structure but with a benzoyl group instead of a thiophene-2-carbonyl group.

    1-(BUTANE-1-SULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE: Similar structure but with a butane-1-sulfonyl group instead of a propane-1-sulfonyl group.

Uniqueness

1-(PROPANE-1-SULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the combination of its sulfonyl and carbonyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-propylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-2-10-19(16,17)14-7-5-13(6-8-14)12(15)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXUOMRHQUGGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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